Cuminaldehyde
Overview
Description
Synthesis Analysis
Cuminaldehyde can be synthesized through the direct electrochemical oxidation of p-isopropyltoluene (p-cymene) in a methanolic medium, producing p-isopropylbenzaldehyde (p-cuminal) as the primary product. This process involves several parameters, including solvent type, supporting electrolyte, anode material, cymene concentration, current density, and temperature, which significantly influence the yield and selectivity of cuminaldehyde. Optimal conditions lead to a high conversion rate of p-cymene to cuminaldehyde, highlighting the efficiency of electrochemical methods in its synthesis (Vaudano & Tissot, 2001).
Molecular Structure Analysis
The interaction of cuminaldehyde with proteins and its binding mechanisms have been elucidated through spectroscopic and molecular modeling methods. Studies involving bovine serum albumin (BSA) have shown that cuminaldehyde forms a complex with BSA through static quenching mechanisms, involving hydrophobic forces and hydrogen bonding. Molecular docking simulations further confirmed the stability of the BSA-cuminaldehyde complex, indicating that the molecular structure of cuminaldehyde allows for significant biological interactions (Ali et al., 2023).
Chemical Reactions and Properties
Cuminaldehyde exhibits potent inhibitory activities against enzymes such as aldose reductase and α-glucosidase, which are involved in diabetic complications, suggesting its potential as a therapeutic agent for managing diabetes. The compound's inhibitory effect is attributed to its molecular structure, which allows it to interact effectively with the active sites of these enzymes, demonstrating its significant biological activity (Lee, 2005).
Physical Properties Analysis
The physical properties of cuminaldehyde, such as solubility, stability, and interaction with other molecules, have been extensively studied. For instance, the formation of an inclusion complex with 2-hydroxypropyl-β-cyclodextrin enhances its water solubility, thermal stability, and antibacterial activities, showcasing the versatility of cuminaldehyde in various applications (Cui, Siva, & Lin, 2019).
Chemical Properties Analysis
Cuminaldehyde's chemical properties enable it to participate in various biological and chemical reactions. Its role as a natural aldehyde allows it to induce oxidative stress-mediated damage and death in parasitic worms, highlighting its potential as a natural antihelminthic molecule. Additionally, its ability to potentiate the antimicrobial actions of antibiotics against common pathogens further underscores its value in enhancing the efficacy of existing therapeutic agents (Goel, Singla, & Choudhury, 2020).
Scientific Research Applications
Tyrosinase Inhibition and Effects on Melanoma : Cuminaldehyde is a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin formation, suggesting its potential use in treating hyperpigmentation disorders. It has shown to suppress melanin formation in murine B16-F10 melanoma cells, although this effect was not observed in human A375 melanoma cells (Kubo & Kinst-Hori, 1998); (Nitoda et al., 2008).
Antidiabetic Properties : Cuminaldehyde exhibits inhibitory activity against aldose reductase and α-glucosidase, enzymes linked to diabetic complications, suggesting its potential as an antidiabetic agent (Lee, 2005).
Analgesic and Anti-inflammatory Effects : It has shown antinociceptive and antineuropathic effects in various pain models, including formalin-induced nociception. These effects are mediated through opioid receptors and the L-arginine/NO/cGMP pathway, and it modulates immune response by affecting inflammatory cytokines (Koohsari et al., 2020).
Antimicrobial and Antifungal Properties : Cuminaldehyde enhances the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli, and exhibits potent antifungal activities against Candida species. It also inhibits biofilm formation, suggesting its potential as an adjuvant in treating infections (Monteiro-Neto et al., 2020); (Joseph & Mahapatra, 2018).
Anticancer Activities : Studies demonstrate cuminaldehyde's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma and lung adenocarcinoma cells. It targets topoisomerases and has anti-telomerase activities, suggesting its potential as a chemotherapeutic agent (Tsai et al., 2016).
Neuroprotective Effects : It exhibits neuroprotective effects in aging models, enhancing spatial learning and memory, and modulating gene expression related to neurotrophic factors. This suggests its potential in treating neurodegenerative diseases (Omari et al., 2021).
Biomedical Applications : Cuminaldehyde has been used in the development of gelled-oil nanoparticles and electrospun fibers for potential food and therapeutic applications, demonstrating its versatility in biomedical engineering (Hajjari et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBUQJHJGUZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021974 | |
Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |
Record name | Benzaldehyde, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuminaldehyde | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
235.5 °C | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
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Density |
0.973-0.981 | |
Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Cuminaldehyde | |
CAS RN |
122-03-2 | |
Record name | Cuminaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-03-2 | |
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Record name | Cuminaldehyde | |
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Record name | cuminaldehyde | |
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Record name | Benzaldehyde, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107 | |
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Record name | CUMINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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